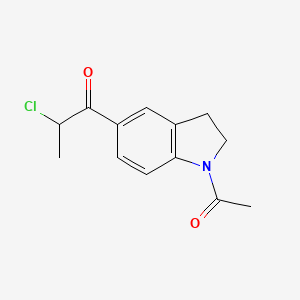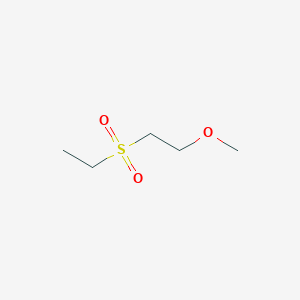
Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound characterized by its functional groups and heterocyclic structures. This compound plays a critical role in several scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate involves multi-step organic synthesis:
Formation of 2,6-dimethylpyrimidin-4-yl oxy compound: : Synthesis begins by reacting 2,6-dimethylpyrimidin with the appropriate chlorinating agent under controlled conditions.
Piperidine derivative formation: : The piperidine ring is introduced via nucleophilic substitution reactions, typically using a tertiary amine catalyst.
Carbamate formation: : The final step involves forming the carbamate ester by reacting the intermediate product with benzyl chloroformate under mild base conditions.
Industrial Production Methods: Scaled-up production involves optimizing reaction conditions such as temperature, pressure, and pH. Industrial methods often employ continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may be facilitated using hydrogenation catalysts such as palladium on carbon.
Substitution: : Various substitution reactions occur on the pyrimidine and piperidine rings, facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Solvents: Dichloromethane, acetonitrile
Catalysts: Tertiary amines, palladium complexes
Major Products: The major products vary depending on the reaction type but include oxidized derivatives, reduced forms, and substituted variants of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for more complex molecular architectures.
Serves as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Biology
Acts as a probe molecule in biochemical assays to study enzyme activity and binding affinity.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Potential use in drug delivery systems due to its ability to modify drug release profiles.
Industry
Utilized in the production of specialty chemicals and advanced materials.
Employed in the development of coatings and polymers with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets:
Enzymatic Inhibition: : Inhibits specific enzymes by binding to their active sites, altering their activity.
Receptor Modulation: : Modifies the function of receptors by acting as an agonist or antagonist, affecting downstream signaling pathways.
Molecular Targets and Pathways
Targets include enzymes such as kinases and phosphatases.
Pathways influenced include signal transduction cascades and metabolic pathways.
Comparación Con Compuestos Similares
Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate stands out for its unique combination of functional groups and heterocycles, which confer distinctive chemical and biological properties.
Similar Compounds
Benzyl (2-(4-(pyrimidin-4-yl)piperidin-1-yl)-2-oxoethyl)carbamate: : Similar structure but lacks the 2,6-dimethyl substitution on the pyrimidine ring.
Benzyl (2-(4-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate: : Analog with a pyridine ring instead of a pyrimidine.
Benzyl (2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate: : Features a single methyl group substitution on the pyrimidine ring.
These differences highlight the unique chemical behavior and application potential of this compound.
Propiedades
IUPAC Name |
benzyl N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15-12-19(24-16(2)23-15)29-18-8-10-25(11-9-18)20(26)13-22-21(27)28-14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFQVXOHFTDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2560999.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2561000.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone](/img/structure/B2561001.png)
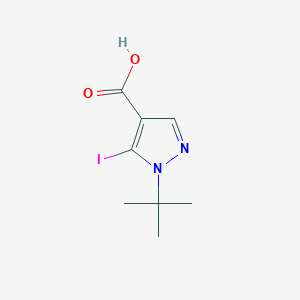
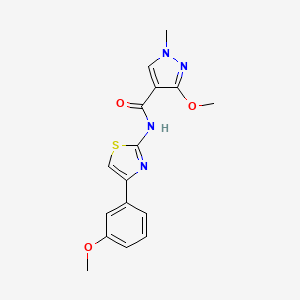
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561009.png)
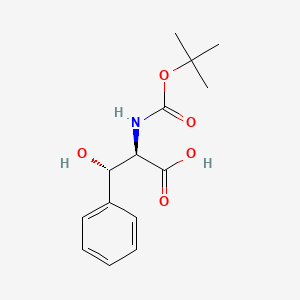
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2561013.png)
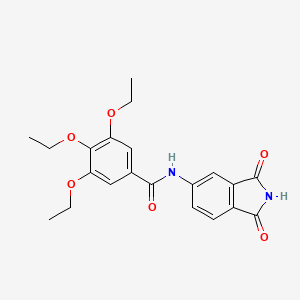
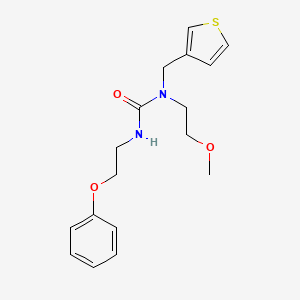
![(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one](/img/structure/B2561017.png)

